molecular formula C12H19N3O B1490931 6-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine CAS No. 2097991-25-6

6-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine

Cat. No. B1490931
CAS RN: 2097991-25-6
M. Wt: 221.3 g/mol
InChI Key: YATATKGNTOJEGY-UHFFFAOYSA-N
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Description

“6-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C12H19N3O and a molecular weight of 221.3 g/mol. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “6-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine” is not available in the retrieved information.


Molecular Structure Analysis

The molecular structure of “6-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine” are not fully available in the retrieved information. It is known that the compound has a molecular weight of 221.3 g/mol.

Future Directions

The future directions for “6-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine” and similar pyrrolidine derivatives involve the design of new compounds with different biological profiles . The versatility of the pyrrolidine scaffold allows for efficient exploration of the pharmacophore space, contributing to the development of novel biologically active compounds .

properties

IUPAC Name

6-[3-(ethoxymethyl)pyrrolidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-2-16-9-10-5-6-15(8-10)12-4-3-11(13)7-14-12/h3-4,7,10H,2,5-6,8-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATATKGNTOJEGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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